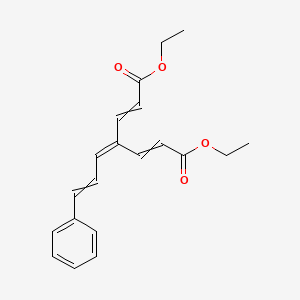
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate is an organic compound known for its unique structure and potential applications in various fields. This compound features a conjugated system of double bonds and a phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate typically involves a Knoevenagel condensation reaction. This reaction is performed by reacting diethyl malonate with cinnamaldehyde in the presence of a base such as piperidine or pyrrolidine. The reaction is usually carried out under mild conditions, often at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the conjugated system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate involves its interaction with various molecular targets and pathways. The conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. The phenyl group may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: A related compound with a similar phenylprop-2-enal structure, known for its use in flavoring and fragrance.
Diethyl malonate: A precursor in the synthesis of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate, used in various organic synthesis reactions.
Uniqueness
This compound stands out due to its extended conjugated system and the presence of both ester and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90156-04-0 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
diethyl 4-cinnamylidenehepta-2,5-dienedioate |
InChI |
InChI=1S/C20H22O4/c1-3-23-19(21)15-13-18(14-16-20(22)24-4-2)12-8-11-17-9-6-5-7-10-17/h5-16H,3-4H2,1-2H3 |
InChI Key |
JZZYQBODFACJPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=CC=CC1=CC=CC=C1)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















